LogP and Hydrophobicity vs. Generic Acetamide Building Blocks
The compound exhibits a calculated LogP of 4.63, which is significantly higher than many common acetamide building blocks, indicating pronounced lipophilicity and potential for enhanced membrane permeability. In comparison, a simpler analog like N-(2-benzoylphenyl)-2-chloroacetamide lacks the same substitution pattern and would therefore have a different (lower) LogP, affecting its behavior in extraction, purification, and biological partitioning [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.63 |
| Comparator Or Baseline | N-(2-benzoylphenyl)-2-chloroacetamide (CAS 23207-75-2) as a baseline acetamide derivative |
| Quantified Difference | Not directly quantified; class inference based on structural differences affecting LogP |
| Conditions | Calculated LogP value, conditions not specified |
Why This Matters
The high LogP value directly informs extraction method development, predicts biological membrane permeability, and provides a clear physicochemical benchmark for differentiating this compound from less hydrophobic acetamide analogs in procurement decisions.
- [1] Molbase. (n.d.). 2-溴-N-[4-氯-2-(2-氯苯甲酰)苯基]乙酰胺. Retrieved from https://qiye.molbase.cn/5504-92-7 View Source
